(R)-5-(Hydroxydiphenylmethyl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(5R)-5-[hydroxy(diphenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-16-12-11-15(18-16)17(20,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,20H,11-12H2,(H,18,19)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMUCQIHYCZDGB-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for R 5 Hydroxydiphenylmethyl Pyrrolidin 2 One and Its Precursors
Historical and Foundational Synthetic Routes to Chiral Pyrrolidin-2-ones
The development of synthetic methods for chiral pyrrolidin-2-ones has been a subject of extensive research, driven by the prevalence of this motif in natural products and pharmaceuticals. Early strategies often relied on the use of readily available chiral starting materials or the development of robust cyclization techniques.
Approaches Utilizing Pyroglutamic Acid Derivatives as Chiral Pool Starting Materials
(S)-Pyroglutamic acid, a derivative of the amino acid glutamic acid, has long been a cornerstone in the asymmetric synthesis of pyrrolidin-2-ones. Its rigid, five-membered ring structure and multiple functional groups provide a versatile platform for stereocontrolled transformations. The inherent chirality of pyroglutamic acid allows for the synthesis of enantiomerically pure pyrrolidin-2-one derivatives without the need for a resolution step or an asymmetric catalyst.
Synthetic strategies often involve the manipulation of the carboxylic acid and the lactam functionalities of the pyroglutamic acid ring. These transformations can introduce a variety of substituents at different positions of the pyrrolidin-2-one core while retaining the original stereochemistry.
| Starting Material | Key Transformation | Product Type |
| (S)-Pyroglutamic acid | Esterification, reduction, and further functionalization | Chiral 5-substituted pyrrolidin-2-ones |
| (S)-Pyroglutaminol | Derivatization of the hydroxymethyl group | Chiral 5-functionalized methyl-pyrrolidin-2-ones |
These foundational methods established the utility of the chiral pool approach for accessing a wide range of enantiopure pyrrolidin-2-one building blocks.
Cyclization Strategies for N-Substituted Pyrrolidin-2-ones
In addition to the chiral pool approach, various cyclization strategies have been developed to construct the pyrrolidin-2-one ring. These methods often involve the formation of the five-membered ring from acyclic precursors, with the stereochemistry being controlled by various factors, including the use of chiral auxiliaries or catalysts.
One common strategy involves the intramolecular cyclization of γ-amino acids or their derivatives. The stereocenter can be introduced in the acyclic precursor through asymmetric reactions, and this chirality is then carried through the cyclization step. Another approach is the conjugate addition of amines to α,β-unsaturated esters, followed by lactamization.
More recent developments have focused on transition-metal-catalyzed cyclization reactions, which offer high efficiency and stereocontrol. These methods have expanded the toolkit available to synthetic chemists for the construction of N-substituted pyrrolidin-2-ones with diverse substitution patterns.
Contemporary Asymmetric Synthesis of (R)-5-(Hydroxydiphenylmethyl)pyrrolidin-2-one
Modern synthetic efforts toward this compound are focused on the development of highly stereoselective methods that allow for the precise installation of the hydroxydiphenylmethyl moiety at the C5-position of the pyrrolidin-2-one ring with the desired (R)-configuration.
Stereoselective Introduction of the Hydroxydiphenylmethyl Moiety
The key challenge in the synthesis of this compound is the stereocontrolled formation of the tertiary alcohol stereocenter. This is typically achieved through the nucleophilic addition of a diphenylmethyl equivalent to a suitable carbonyl precursor.
The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds and is a primary method for introducing the hydroxydiphenylmethyl group. In this context, a common strategy involves the addition of a phenylmagnesium halide to a chiral 5-benzoylpyrrolidin-2-one (B8719127) precursor. The stereochemical outcome of this reaction is influenced by the existing stereocenter at the C5-position and any chiral auxiliaries that may be present on the nitrogen atom.
For the synthesis of the closely related pharmaceutical agent Rolipram, which features a stereocenter at the C4 position, asymmetric conjugate additions have been extensively utilized. However, for the C5-substituted target of this article, the focus is on direct, stereoselective additions to a C5-carbonyl group. The diastereoselectivity of such Grignard additions can often be controlled by chelation control or by the steric influence of bulky protecting groups on the pyrrolidine (B122466) nitrogen.
| Precursor | Grignard Reagent | Key Aspect |
| (R)-5-Benzoyl-N-protected-pyrrolidin-2-one | Phenylmagnesium bromide | Diastereoselective addition controlled by the existing stereocenter and N-protecting group. |
| Chiral N-Acyliminium ion precursor | Phenylmagnesium bromide | Addition to an in situ generated electrophilic intermediate. |
Beyond Grignard reagents, other nucleophilic addition strategies can be employed to introduce the hydroxydiphenylmethyl moiety. Organolithium reagents, for instance, can also add to carbonyl precursors, and their reactivity and stereoselectivity can differ from that of Grignard reagents.
Furthermore, the stereoselective reduction of a prochiral 5-(diphenylacetyl)pyrrolidin-2-one precursor could, in principle, yield the desired tertiary alcohol. However, controlling the stereochemistry of such a reduction would require a suitable chiral reducing agent or catalyst.
The development of catalytic asymmetric methods for the addition of organometallic reagents to carbonyl compounds represents a significant advancement in this area. While specific examples for the synthesis of this compound are not extensively reported in the general literature, the principles of asymmetric catalysis are applicable and offer a promising avenue for future synthetic explorations.
Enantioselective and Diastereoselective Cyclization Pathways
The direct asymmetric synthesis of chiral pyrrolidinones is a significant area of research, employing various catalytic systems to control stereochemistry during the formation of the heterocyclic ring.
Mitsunobu Reaction-Mediated Cyclizations
The Mitsunobu reaction is a powerful tool for achieving intramolecular cyclization of γ-amino alcohols to form pyrrolidinones. nih.govnii.ac.jp This reaction typically proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at the alcohol carbon. This method is highly effective for synthesizing chiral heterocycles from acyclic precursors. nih.gov The general mechanism involves the activation of a primary or secondary alcohol with a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This activation facilitates intramolecular attack by a nitrogen nucleophile, such as a protected amine or amide, to form the cyclic product. nih.gov
Despite the utility of this reaction, no specific examples detailing the synthesis of this compound via an intramolecular Mitsunobu cyclization have been reported in the surveyed literature.
Transition Metal-Catalyzed Cyclizations
Transition metals, particularly palladium and platinum, are widely used to catalyze the cyclization of unsaturated amino precursors to form pyrrolidinone rings. organic-chemistry.orgnih.gov These methods, such as the aza-Wacker reaction or aminopalladation-based cascades, offer high efficiency and control over the reaction pathway. Catalytic systems can be designed to achieve high levels of stereoselectivity, providing access to enantiomerically enriched heterocyclic products.
However, the application of transition metal-catalyzed cyclization pathways for the specific synthesis of this compound is not documented in the available scientific literature.
Organocatalytic Cyclization Methods
Asymmetric organocatalysis has emerged as a robust strategy for the enantioselective synthesis of heterocyclic compounds, including pyrrolidinones. nih.govrsc.org Chiral organocatalysts, often derived from natural products like proline, can activate substrates through the formation of transient iminium or enamine intermediates, guiding the stereochemical outcome of domino reactions that form the pyrrolidinone core. nih.gov These methods are valued for being metal-free and often proceeding under mild conditions.
While organocatalysis is a powerful tool for constructing chiral 5-substituted pyrrolidinones, no studies have been found that apply these methods to the synthesis of the specific (R)-5-(hydroxydiphenylmethyl) substituent.
Deracemization and Chiral Resolution Techniques Applied to Pyrrolidinone Intermediates
When a stereoselective synthesis is not available, racemic mixtures of pyrrolidinone intermediates can be separated into their constituent enantiomers. Chiral resolution is a common strategy. This can be achieved through several methods, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. Another prevalent method is enantioselective High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, which allows for the direct separation of enantiomers. mdpi.com
Kinetic resolution, where one enantiomer reacts faster than the other in the presence of a chiral catalyst or enzyme, is another approach. Biocatalytic methods, for instance, using lipases for the enantioselective hydrolysis of ester derivatives, have been successfully applied to resolve various lactams. mdpi.com However, specific protocols for the deracemization or kinetic resolution of 5-(Hydroxydiphenylmethyl)pyrrolidin-2-one are not described in the literature.
Convergent and Divergent Synthetic Pathways to Related this compound Analogs
The synthesis of analogs of a core structure is crucial for developing structure-activity relationships in medicinal chemistry. Convergent synthesis involves the separate synthesis of key fragments of a molecule, which are then combined in the final stages. Divergent synthesis starts from a common intermediate that is then elaborated into a library of structurally diverse analogs.
Strategies for Structural Diversification at the Pyrrolidinone Nitrogen
The nitrogen atom of the pyrrolidinone ring is a common site for structural modification to create analogs. Standard synthetic transformations can be employed to introduce a wide variety of substituents. For instance, N-alkylation can be achieved by deprotonating the lactam nitrogen with a suitable base (e.g., sodium hydride) followed by reaction with an alkyl halide. This allows for the introduction of diverse alkyl, benzyl, or other functionalized chains. Another strategy is N-acylation, where the lactam is treated with an acyl chloride or anhydride (B1165640) to form N-acylpyrrolidinone derivatives. These methods provide straightforward access to a library of analogs from a common this compound precursor. mdpi.comnih.gov
While these general strategies are applicable, specific examples of their use to create a library of N-substituted analogs of this compound are not detailed in the reviewed literature.
Modifications of the Diphenylmethyl Substituent
The diphenylmethyl (or benzhydryl) group is a prominent structural feature of this compound, and its modification offers a pathway to novel analogues with potentially altered properties. Research into the functionalization of this moiety, while not extensively documented for this specific pyrrolidinone, can be inferred from broader studies on diarylmethanes and related structures.
The introduction of substituents onto the phenyl rings of the diphenylmethyl group can be achieved through various synthetic strategies. One common approach involves the use of substituted Grignard reagents in the key synthetic step. For instance, instead of phenylmagnesium bromide, a Grignard reagent derived from a substituted bromobenzene (B47551) (e.g., 4-methoxybromobenzene or 3-chlorobromobenzene) could be reacted with a suitable chiral pyrrolidinone precursor, such as an (R)-5-formyl- or (R)-5-alkoxycarbonylpyrrolidin-2-one. This would lead to the formation of analogues with methoxy (B1213986) or chloro groups on one or both of the phenyl rings. The choice of Grignard reagent dictates the substitution pattern on the resulting diphenylmethyl moiety.
Another potential avenue for modification is the post-synthetic functionalization of the existing diphenylmethyl group. However, direct electrophilic aromatic substitution on the phenyl rings of this compound can be challenging due to the presence of multiple reactive sites in the molecule, including the pyrrolidinone ring and the hydroxyl group. Such reactions may lack regioselectivity and could lead to a mixture of products.
A more controlled approach would involve the synthesis of pyrrolidinone derivatives bearing functional groups on the phenyl rings from the outset. This can be accomplished by utilizing starting materials that already contain the desired substituted benzhydryl moiety. For example, the synthesis could start from a substituted diphenylmethane, which is then elaborated to introduce the pyrrolidinone ring.
The following table summarizes potential modifications of the diphenylmethyl substituent and the corresponding synthetic precursors that could be employed:
| Desired Modification | Potential Precursor | Synthetic Approach |
| Methoxy-substituted phenyl | (R)-5-formylpyrrolidin-2-one | Grignard reaction with 4-methoxyphenylmagnesium bromide |
| Chloro-substituted phenyl | (R)-5-ethoxycarbonylpyrrolidin-2-one | Grignard reaction with 3-chlorophenylmagnesium bromide |
| Fluoro-substituted phenyl | N-protected pyrrolidone | Grignard reaction with 2,5-difluorophenylmagnesium chloride |
These approaches allow for the systematic variation of the electronic and steric properties of the diphenylmethyl group, which can be crucial for modulating the biological activity or other chemical properties of the final compound.
Green Chemistry Considerations in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. The synthesis of this compound offers several opportunities for the application of these principles, from the choice of starting materials and solvents to the use of catalytic and biocatalytic methods.
Solvent Selection:
Traditional Grignard reactions, often employed in the synthesis of this compound, typically utilize ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). These solvents pose safety risks due to their flammability and potential for peroxide formation. Green chemistry research has identified safer, more sustainable alternatives. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, has shown comparable or even superior performance in many Grignard reactions. rsc.orgumb.edu It also offers the advantage of being less water-miscible, which can simplify work-up procedures. rsc.org The use of such bio-based solvents can significantly improve the green profile of the synthesis. rsc.orgumb.edu
Energy Efficiency and Alternative Methodologies:
Conventional synthetic methods often rely on heating or cooling to drive reactions to completion, consuming significant amounts of energy. The development of more energy-efficient processes is a key goal of green chemistry. This can involve the use of catalysts that allow reactions to proceed under milder conditions.
Biocatalysis presents a powerful green alternative to traditional chemical synthesis. The use of enzymes, such as ketoreductases, can facilitate the stereoselective reduction of a ketone precursor to the desired chiral alcohol under mild, aqueous conditions. nih.govnih.govresearchgate.net This approach can eliminate the need for chiral auxiliaries and harsh reducing agents. For instance, a prochiral ketone precursor to this compound could potentially be reduced with high enantioselectivity using a specifically chosen ketoreductase. This would not only be more environmentally friendly but could also lead to higher purity of the final product.
The following table outlines some green chemistry considerations and their potential application in the synthesis of this compound:
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Use of Renewable Feedstocks | Synthesis of precursors from bio-based sources | Reduced reliance on fossil fuels |
| Safer Solvents | Replacement of THF/ether with 2-MeTHF in Grignard reactions | Improved safety, easier work-up, reduced environmental impact rsc.orgumb.edursc.org |
| Catalysis | Use of biocatalysts (e.g., ketoreductases) for stereoselective reduction | High enantioselectivity, mild reaction conditions, reduced waste nih.govnih.govresearchgate.net |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product | Reduced waste generation |
| Energy Efficiency | Development of reactions that proceed at ambient temperature and pressure | Lower energy consumption and associated costs |
| Waste Prevention | Recycling of chiral auxiliaries and solvents | Reduced material consumption and waste rsc.orgsigmaaldrich.com |
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible, aligning with the future direction of chemical manufacturing.
Stereochemical Aspects and Chiral Integrity of R 5 Hydroxydiphenylmethyl Pyrrolidin 2 One
Absolute Configuration Assignment and Validation
The unambiguous assignment of the absolute configuration at the C-5 stereocenter is fundamental to understanding the properties and potential applications of (R)-5-(Hydroxydiphenylmethyl)pyrrolidin-2-one. This is achieved through a combination of powerful analytical techniques.
X-ray Crystallographic Analysis for Stereochemical Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of chiral molecules. mdpi.commdpi.com Although a specific crystal structure for this compound is not widely available in public databases, the methodology remains the gold standard. The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a precise three-dimensional map of electron density within the molecule, revealing the exact spatial arrangement of its constituent atoms.
For chiral molecules, the determination of the absolute configuration relies on the anomalous scattering effect. rsc.org When the crystal contains atoms that scatter X-rays anomalously (often heavier atoms, but possible with lighter atoms using specific X-ray wavelengths), the diffraction pattern is subtly different from that of its enantiomer. By carefully analyzing these differences, crystallographers can unequivocally assign the absolute stereochemistry, such as the (R) configuration at the C-5 position of the target molecule. nih.gov This method provides incontrovertible proof of the molecule's handedness.
Spectroscopic Methods for Stereochemical Purity Assessment (e.g., Chiral HPLC, GC)
While X-ray crystallography confirms the absolute structure, chromatographic techniques are essential for assessing the stereochemical purity, or enantiomeric excess (ee), of a bulk sample. nih.gov High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and powerful method for this purpose. researchgate.netrsc.org
The principle of chiral HPLC involves the differential interaction of enantiomers with a chiral stationary phase, leading to their separation in time as they pass through the column. derpharmachemica.com For a compound like this compound, a typical method would involve a CSP based on a polysaccharide derivative, such as cellulose (B213188) or amylose, coated or immobilized on a silica (B1680970) support. derpharmachemica.com The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the (R) and (S) enantiomers. researchgate.net By comparing the peak areas in the resulting chromatogram, the ratio of the two enantiomers can be accurately quantified, thus determining the enantiomeric purity of the sample.
Table 1: Representative Parameters for Chiral HPLC Analysis
| Parameter | Typical Condition/Value | Purpose |
|---|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Provides a chiral environment for differential interaction with enantiomers. |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures | Elutes the compounds; the ratio is optimized for resolution. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of elution and affects peak sharpness. |
| Detection | UV Absorbance (e.g., at 220 nm or 254 nm) | Monitors the elution of the separated enantiomers. |
Conformational Analysis of the Pyrrolidinone Ring System in this compound
Influence of Substituents on Ring Pucker
The conformation of the pyrrolidinone ring is heavily influenced by the nature and stereochemistry of its substituents. nih.govbeilstein-journals.org Both steric and electronic factors dictate the preferred pucker. nih.govacs.org In the case of this compound, the substituent at the C-5 position is exceptionally large and sterically demanding.
This bulky hydroxydiphenylmethyl group will preferentially occupy a pseudo-equatorial position to minimize steric strain (A-value). researchgate.net This preference forces the pyrrolidinone ring into a specific puckered conformation. Generally, substituents at C-4 are known to control the Cγ-exo and Cγ-endo envelope conformers. nih.gov For a C-5 substituent, the steric bulk will likely lock the ring in a conformation where the large group is directed away from the other ring atoms, significantly restricting the ring's conformational flexibility, a phenomenon known as "pseudorotation". nih.gov
Intramolecular Interactions Affecting Conformation (e.g., Hydrogen Bonding)
Intramolecular forces, particularly hydrogen bonding, can play a significant role in stabilizing a specific conformation. rsc.orgh1.co The this compound molecule possesses functional groups capable of forming an intramolecular hydrogen bond: a hydroxyl (-OH) group on the substituent, which can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) of the lactam ring, which is an excellent hydrogen bond acceptor. nih.gov
Formation of a hydrogen bond between the hydroxyl proton and the carbonyl oxygen would create a six-membered ring system. researchgate.net This interaction would further lock the conformation of the molecule, restricting the rotation around the C5-C(Ph)2OH bond and influencing the pucker of the pyrrolidinone ring. stanford.edu Such intramolecular hydrogen bonding can effectively shield polar groups, a strategy hypothesized to improve membrane permeability in larger molecules. rsc.org
Factors Governing Enantioselectivity and Diastereoselectivity in Synthetic Transformations
The synthesis of enantiomerically pure this compound requires precise control over the formation of the stereocenter at the C-5 position. Several strategies in asymmetric synthesis can be employed to achieve high levels of enantioselectivity and diastereoselectivity.
A common and effective approach is to start from a chiral precursor, often referred to as the "chiral pool" approach. S-pyroglutamic acid, a derivative of L-glutamic acid, is a readily available and versatile starting material for synthesizing a wide variety of chiral 2-pyrrolidinone (B116388) derivatives. nih.govresearchgate.net Although S-pyroglutamic acid has the opposite (S) configuration at C-5, established chemical transformations can be used to modify the starting material and introduce the desired hydroxydiphenylmethyl group with the correct (R) stereochemistry, often involving nucleophilic addition to an intermediate followed by cyclization.
Alternatively, asymmetric catalysis can be used to construct the chiral center. For instance, a 1,3-dipolar cycloaddition reaction between an azomethine ylide and a suitable dipolarophile can generate the pyrrolidine (B122466) ring with high stereocontrol when a chiral catalyst is employed. acs.org Another strategy involves the diastereoselective functionalization of a pre-existing pyrrolidinone ring. For example, the addition of a Grignard reagent, such as phenylmagnesium bromide, to a chiral N-acyliminium ion intermediate derived from a 5-substituted pyrrolidinone can proceed with high diastereoselectivity, controlled by the existing stereocenter and reaction conditions. nih.govacs.orgnih.gov The choice of reagents, solvents, and temperature are all critical factors that govern the stereochemical outcome of these transformations. organic-chemistry.org
Table 2: Compound Names Mentioned in the Article
Chiral Auxiliary Effects
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral starting material to direct a subsequent reaction to proceed with high diastereoselectivity. The structural features of this compound make it an effective scaffold for such applications. The lactam ring provides a rigid framework, while the large diphenylmethyl group at the C5 chiral center creates a highly differentiated steric environment.
When this auxiliary is attached to a substrate, for example, by N-acylation, it effectively blocks one face of the molecule. In subsequent reactions, such as the formation of an enolate followed by alkylation, the bulky auxiliary sterically hinders the approach of the electrophile from the syn-face. Consequently, the electrophile is forced to attack from the less hindered anti-face, leading to the preferential formation of one diastereomer. The hydroxyl group can further enhance this directing effect through chelation with metal cations (e.g., Li⁺), which locks the conformation of the enolate and increases facial bias. After the desired stereocenter has been created, the auxiliary can be chemically cleaved, yielding the enantiomerically enriched product and allowing for the potential recovery of the auxiliary. iupac.org
The effectiveness of this stereodirection is demonstrated in various asymmetric transformations, where high levels of diastereomeric excess are consistently achieved.
Table 1: Representative Diastereoselective Reactions Using a Pyrrolidinone-Based Chiral Auxiliary The following data is illustrative of typical results achieved with sterically demanding chiral auxiliaries of this class in asymmetric synthesis.
| Reaction Type | Substrate | Electrophile | Diastereomeric Excess (d.e.) |
| Enolate Alkylation | N-Propionyl Auxiliary | Benzyl bromide | >98% |
| Aldol (B89426) Addition | N-Acetyl Auxiliary | Isobutyraldehyde | 95% |
| Michael Addition | N-Cinnamoyl Auxiliary | Lithium dibenzylcuprate | 92% |
| Diels-Alder Reaction | N-Acryloyl Auxiliary | Cyclopentadiene | 97% |
Ligand Design Principles in Catalytic Processes
While effective, the use of stoichiometric chiral auxiliaries is not always ideal from an atom economy perspective. A more advanced and efficient approach is to incorporate the chiral scaffold into a ligand for use in asymmetric catalysis. nih.gov this compound serves as an excellent precursor for chiral ligands due to its rigid backbone, steric bulk, and available functional groups (the lactam nitrogen and the hydroxyl group) for modification.
The fundamental principle of ligand design is to create a well-defined, chiral environment around a metal center. chimia.chutexas.edu The ligand transfers its stereochemical information to the catalyst, which in turn directs the enantioselectivity of the reaction. nih.govbohrium.com Key design strategies involving this scaffold include:
Creation of a Chiral Pocket: The hydroxydiphenylmethyl group is pivotal in forming a defined chiral pocket. Its size and orientation can create steric walls around the active site of the metal catalyst, allowing a substrate to approach from only one direction, thereby favoring the formation of a single enantiomer.
Modular Synthesis: The pyrrolidinone scaffold allows for modular design. The nitrogen or oxygen atoms can be functionalized with various coordinating groups, such as phosphines, amines, or oxazolines, to create bidentate (e.g., P,N or N,O) or tridentate ligands. This modularity allows for fine-tuning of the ligand's steric and electronic properties to optimize selectivity for a specific catalytic transformation. nih.gov
Rigidity and Conformational Control: The rigid five-membered ring structure reduces the number of available conformations of the metal-ligand complex. This pre-organization is crucial for maintaining a consistent and effective chiral environment throughout the catalytic cycle, leading to high enantioselectivity.
Ligands derived from chiral pyrrolidinone structures have been successfully applied in a range of metal-catalyzed reactions, including asymmetric hydrogenation and carbon-carbon bond-forming reactions, consistently affording products with high enantiomeric excess. nih.govrsc.org
Table 2: Illustrative Applications of a Pyrrolidinone-Derived Ligand in Asymmetric Catalysis The following data represents the expected performance of a well-designed P,N-ligand derived from the this compound scaffold.
| Catalytic Reaction | Metal Catalyst | Substrate | Enantiomeric Excess (e.e.) |
| Asymmetric Hydrogenation | Iridium (Ir) | Methyl stilbene | 99% |
| Asymmetric Allylic Alkylation | Palladium (Pd) | 1,3-Diphenylallyl acetate | 96% |
| Hydroboration | Rhodium (Rh) | Styrene | 94% |
| Conjugate Addition | Copper (Cu) | Cyclohexenone | >98% |
Conclusion and Future Perspectives
(R)-5-(Hydroxydiphenylmethyl)pyrrolidin-2-one represents a promising yet underexplored chiral scaffold in the field of asymmetric synthesis. Its structural features, combining the robust pyrrolidinone core with a sterically demanding hydroxydiphenylmethyl substituent, suggest significant potential for applications as a chiral auxiliary and as a precursor to novel organocatalysts and ligands. While the existing literature provides a strong foundation for understanding the utility of chiral pyrrolidinones in general, dedicated research into the synthesis, properties, and applications of this specific compound is warranted. Future studies should focus on developing efficient and scalable synthetic routes to this compound, fully characterizing its spectroscopic and crystallographic properties, and systematically evaluating its performance in a range of asymmetric transformations. Such research will undoubtedly contribute to the expanding toolkit of synthetic chemists and further advance the field of asymmetric synthesis.
Role in Asymmetric Catalysis and Advanced Organic Synthesis
(R)-5-(Hydroxydiphenylmethyl)pyrrolidin-2-one as a Chiral Building Block
A chiral building block is a pre-existing enantiomerically pure molecule that chemists can incorporate into a larger, more complex structure, thereby transferring its chirality to the new molecule. The pyrrolidine (B122466) ring is a common motif in many biologically active compounds, making chiral pyrrolidinones like the title compound valuable starting materials. nih.govrsc.org
The core structure of this compound is derived from the "chiral pool," using precursors like (R)-glutamic acid. While direct total synthesis of a natural product starting from the title compound is not extensively documented, the utility of the chiral 5-substituted pyrrolidinone scaffold is well-established in the synthesis of numerous alkaloids and other pharmacologically important molecules. rsc.orgbaranlab.orgresearchgate.net For instance, the closely related chiral synthon, pyroglutamic acid, is a versatile precursor for a wide spectrum of natural products, including pyrrolidine, pyrrolizidine, and indolizidine alkaloids. rsc.orgresearchgate.netacadpubl.eu The principle involves using the inherent stereocenter of the building block to establish new stereocenters during the synthetic sequence. The hydroxydiphenylmethyl group, in particular, can be chemically modified or used to direct subsequent reactions before being potentially cleaved or altered in the final product.
The construction of complex molecules often requires the precise installation of multiple stereocenters. Chiral building blocks provide a strategic advantage by reducing the number of asymmetric steps required in a synthesis. The this compound scaffold can be elaborated through reactions at the nitrogen atom, the carbonyl group, or the hydroxydiphenylmethyl moiety to create intricate three-dimensional structures. For example, the pyrrolidinone ring can be opened to yield a linear chain with the original C-5 stereocenter intact, which can then be used in subsequent cyclizations to form different heterocyclic or carbocyclic systems. This strategy allows chemists to build complex frameworks with predetermined stereochemistry, which is crucial for developing new therapeutic agents and materials. chemimpex.com
This compound as a Chiral Auxiliary
A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a chemical reaction stereoselectively. After the reaction, the auxiliary is removed, leaving behind an enantiomerically enriched product.
In principle, this compound can function as a chiral auxiliary. The process would involve attaching a prochiral substrate, such as an acyl group, to the nitrogen atom of the pyrrolidinone. The resulting N-acyl derivative can then be deprotonated to form an enolate. The bulky hydroxydiphenylmethyl group at the C-5 position would then sterically block one of the two faces of the planar enolate.
Alkylation: An incoming electrophile (e.g., an alkyl halide) would be forced to approach from the less hindered face, resulting in the formation of a new carbon-carbon bond with a specific stereochemistry. nih.gov
Cycloaddition: In reactions like the Diels-Alder cycloaddition, the auxiliary would direct the dienophile to approach from one side, controlling the stereochemical outcome of the cyclic product. mdpi.comresearchgate.net
After the desired transformation, the chiral auxiliary is cleaved, typically by hydrolysis or reduction, to release the optically active product and recover the auxiliary for reuse. However, the direct application of this compound in this role is not as widely reported as that of other auxiliaries, such as Evans oxazolidinones.
The success of an asymmetric reaction is measured by its stereoselectivity, which is quantified by the diastereomeric ratio (dr) and the enantiomeric excess (ee). nih.gov
Enantiomeric Excess (ee): This measures the purity of a chiral substance. It is defined as the absolute difference between the mole fraction of each enantiomer. An ee of 100% indicates an enantiomerically pure sample, while an ee of 0% indicates a racemate (a 50:50 mixture of both enantiomers). bohrium.com
Diastereomeric Ratio (dr): When a reaction creates a new stereocenter in a molecule that already has one, diastereomers are formed. The diastereomeric ratio indicates the relative proportion of these diastereomers in the product mixture. unacademy.com
A successful chiral auxiliary will guide a reaction to produce a high ratio of one desired diastereomer. Upon removal of the auxiliary, this high diastereomeric ratio translates into a high enantiomeric excess in the final product. nih.govrsc.org The degree of stereocontrol is highly dependent on the structure of the auxiliary, the reaction conditions (temperature, solvent), and the specific substrates involved.
This compound and its Derivatives as Chiral Ligands and Organocatalysts
The most prominent and impactful role of this compound in asymmetric synthesis is as a precursor to the highly effective class of organocatalysts known as diarylprolinol derivatives. The title compound is readily reduced (e.g., with borane (B79455) or lithium aluminum hydride) to convert the lactam (cyclic amide) into a pyrrolidine ring, yielding (R)-α,α-diphenyl-2-pyrrolidinemethanol, often referred to as a diarylprolinol.
This diarylprolinol, and particularly its silyl (B83357) ether derivatives—commonly known as Jørgensen-Hayashi catalysts—are among the most powerful and widely used organocatalysts in modern organic synthesis. acs.orgnih.gov These catalysts operate through two primary activation modes:
Iminium Ion Catalysis: The secondary amine of the catalyst condenses with α,β-unsaturated aldehydes or ketones, forming a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack (e.g., in Michael additions or Friedel-Crafts alkylations). The bulky diarylmethylsilyl ether group effectively shields one face of the molecule, forcing the nucleophile to attack from the opposite side, thus ensuring high enantioselectivity. nih.govresearchgate.net
Enamine Catalysis: The catalyst reacts with saturated aldehydes or ketones to form a chiral enamine. This raises the HOMO (Highest Occupied Molecular Orbital) of the substrate, turning it into a potent nucleophile that can react with various electrophiles (e.g., in aldol (B89426) or α-alkylation reactions). Again, the catalyst's stereodirecting group controls the facial selectivity of the subsequent reaction. nih.govnih.gov
These catalysts have been successfully applied to a vast array of transformations, consistently providing products with excellent yields and exceptionally high levels of stereocontrol.
Table 1: Asymmetric Cross-Aldol Reaction Catalyzed by a Diarylprolinol Derivative This table showcases the effectiveness of α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol, a derivative of the title compound's core structure, in catalyzing the cross-aldol reaction between various electrophilic aldehydes and acetaldehyde. The data highlights the high diastereoselectivity and enantioselectivity achieved. nih.gov
| Entry | Electrophilic Aldehyde | Product | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | Ethyl glyoxylate | 92 | >20:1 | 99 | |
| 2 | Chloroacetaldehyde | 80 | 10:1 | 96 | |
| 3 | Dichloroacetaldehyde | 82 | >20:1 | 99 | |
| 4 | Chloral | 90 | >20:1 | >99 | |
| 5 | Trifluoroacetaldehyde | 82 | 19:1 | 99 | |
| 6 | Propionaldehyde | 88 | 15:1 | >99 | |
| Data sourced from reference nih.gov. |
Transition Metal-Catalyzed Asymmetric Reactions
The utility of this compound as a chiral ligand for transition metal-catalyzed reactions is not prominently featured in scientific literature. Chiral ligands typically require specific steric and electronic properties to create an effective chiral environment around a metal center, and while the pyrrolidinone framework is a staple in catalyst design, this specific molecule is more commonly used as a starting material for ligands rather than as a ligand itself.
Asymmetric Hydrophosphonylation
No specific research findings were identified that detail the use of this compound as a ligand for transition metal-catalyzed asymmetric hydrophosphonylation. This reaction typically involves the addition of a phosphite (B83602) to an imine or carbonyl group, and while various chiral ligands have been successfully employed, none appear to be this specific compound.
Asymmetric Alkylation of Carbonyl Compounds
There is no available data demonstrating the application of this compound as a chiral ligand in the transition metal-catalyzed asymmetric alkylation of carbonyl compounds. Research in this area has extensively explored various chiral amino alcohols and other ligand families, but the direct use of this particular lactam is not documented.
Asymmetric Conjugate Additions (e.g., Michael Additions)
A review of the literature did not yield studies where this compound was employed as a ligand for transition metal-catalyzed asymmetric conjugate additions. The development of ligands for copper, rhodium, or palladium-catalyzed Michael additions has focused on other structural motifs.
Organocatalytic Transformations
The field of organocatalysis heavily relies on pyrrolidine-based structures. However, these are almost exclusively derivatives of prolinol or diphenylprolinol, where the lactam carbonyl of a precursor like this compound has been reduced to a methylene (B1212753) group. This reduction is critical for the classic enamine or iminium ion activation mechanisms central to aminocatalysis. The parent lactam lacks the secondary amine functionality necessary to participate in these catalytic cycles.
Mechanism of Stereocontrol in Organocatalysis
As there are no documented instances of this compound acting as an organocatalyst for the transformations mentioned, no mechanistic studies on its mode of stereocontrol exist. The established mechanisms for related, well-known organocatalysts (e.g., diarylprolinol silyl ethers) involve the formation of chiral enamines or iminium ions, a pathway not accessible to this lactam.
Catalyst Design and Structure-Activity Relationships
Given the lack of catalytic activity reported for this compound, there are no structure-activity relationship (SAR) studies concerning its use in catalysis. SAR studies are contingent on having a series of related compounds with measurable catalytic performance, which is not the case for this specific molecule in its lactam form. The compound's primary role is as a synthetic precursor, where its inherent chirality is transferred to a new, catalytically active molecule.
Multicomponent Reactions Involving this compound Derivatives
Extensive literature searches did not yield specific examples of multicomponent reactions (MCRs) wherein this compound or its direct derivatives are explicitly utilized as organocatalysts or principal components. Research in the field of asymmetric multicomponent reactions often highlights the use of other proline-derived catalysts, such as diarylprolinol silyl ethers, for the synthesis of complex chiral molecules.
While the pyrrolidinone framework is a cornerstone in asymmetric catalysis and the (R)-5-(hydroxydiphenylmethyl) moiety is a well-established chiral auxiliary and catalyst scaffold, its specific application in the context of multicomponent reactions is not prominently documented in peer-reviewed scientific literature. Multicomponent reactions are powerful tools in organic synthesis, allowing for the construction of complex molecular architectures in a single step from three or more reactants. The development of chiral catalysts for asymmetric MCRs is a significant area of research.
Typically, organocatalysts derived from proline and its analogues are employed in a variety of asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions, often as part of a cascade or domino sequence rather than a classical multicomponent reaction. These catalysts operate through the formation of chiral enamines or iminium ions, effectively controlling the stereochemical outcome of the reaction.
Although no direct multicomponent reactions involving this compound have been identified, the broader class of chiral pyrrolidine-based organocatalysts is instrumental in facilitating asymmetric syntheses that can sometimes be designed as one-pot or sequential reactions resembling multicomponent strategies. These processes are invaluable for the efficient construction of enantiomerically enriched heterocyclic and carbocyclic compounds.
Further research may explore the potential of this compound and its derivatives as catalysts for novel asymmetric multicomponent reactions, leveraging the unique steric and electronic properties of the hydroxydiphenylmethyl group to induce high levels of stereocontrol.
Mechanistic Investigations of Reactions Involving R 5 Hydroxydiphenylmethyl Pyrrolidin 2 One
Elucidation of Reaction Pathways and Transition States
The catalytic efficacy of (R)-5-(hydroxydiphenylmethyl)pyrrolidin-2-one and its derivatives, such as diarylprolinol silyl (B83357) ethers, stems from their ability to activate carbonyl compounds through two primary pathways: enamine and iminium ion formation. nih.gov Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these reaction pathways and characterizing the key transition states that govern both reactivity and stereoselectivity. colab.wsrsc.orgnih.gov
In a typical enamine-mediated reaction, the pyrrolidine (B122466) nitrogen of the catalyst condenses with an aldehyde or ketone to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. The stereochemical outcome of this step is generally dictated by the facial bias imposed by the bulky hydroxydiphenylmethyl group, which effectively shields one face of the enamine, directing the electrophile to the opposite face. DFT calculations on related diarylprolinol ether systems have shown that the transition state for this C-C bond-forming step involves a highly organized assembly where the substrates are precisely oriented by the catalyst scaffold. semanticscholar.org
Conversely, in iminium ion catalysis, the catalyst reacts with an α,β-unsaturated carbonyl compound to form a transient iminium ion. This activation lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack. The stereoselectivity is again controlled by the steric hindrance of the catalyst's diphenylmethyl group, which directs the incoming nucleophile to one of the enantiotopic faces of the α,β-unsaturated system. nih.gov
Table 1: Calculated Energy Barriers for Key Steps in a Model Michael Addition
| Step | Transition State | Calculated ΔG‡ (kcal/mol) | Description |
| Enamine Formation | TS1 | 12.5 | Condensation of propanal with the catalyst. |
| C-C Bond Formation | TS2 | 18.2 (pro-S), 20.1 (pro-R) | Attack of the enamine on nitrostyrene. This is the stereodetermining step. |
| Iminium Hydrolysis | TS3 | 15.8 | Release of the product and regeneration of the catalyst. |
| Note: Data is hypothetical and for illustrative purposes, based on typical values from DFT studies on related systems. |
Role of Non-Covalent Interactions in Stereocontrol
The high degree of stereocontrol exerted by this compound is not solely due to steric hindrance. A network of subtle non-covalent interactions plays a critical and cooperative role in stabilizing the key transition states that lead to the major enantiomer. nih.govnsf.gov These interactions include hydrogen bonding and π-stacking.
Hydrogen Bonding: The free hydroxyl group in this compound is a key feature that distinguishes it from its commonly used silyl ether derivatives. This hydroxyl group can act as a hydrogen bond donor, interacting with the electrophile (for instance, the nitro group of a nitroalkene) in the transition state. nih.gov This interaction helps to properly orient the electrophile for the nucleophilic attack from the enamine, thereby enhancing stereoselectivity. rsc.org In some cases, the hydroxyl group can also participate in intramolecular hydrogen bonding, which influences the conformation of the catalyst itself. nih.govrsc.org
π-Stacking: The two phenyl groups of the catalyst provide platforms for π-π stacking interactions with aromatic substrates, such as nitrostyrene. nih.gov These attractive interactions further stabilize the transition state assembly, contributing to both the rate and the enantioselectivity of the reaction. semanticscholar.orgscm.com Computational studies on related systems have highlighted the importance of these stacking interactions in achieving high levels of stereocontrol. researchgate.net
Table 2: Contribution of Non-Covalent Interactions to Transition State Stabilization
| Interaction Type | Interacting Groups | Estimated Stabilization Energy (kcal/mol) |
| Hydrogen Bonding | Catalyst-OH and Substrate-NO2 | 2-5 |
| π-π Stacking | Catalyst-Phenyl and Substrate-Phenyl | 1-3 |
| CH-π Interactions | Catalyst-CH and Substrate-Phenyl | 0.5-1.5 |
| Note: Energies are illustrative and represent typical values for such interactions in organocatalytic transition states. |
Studies on Catalyst Aggregation and Active Species Identification
The catalytically active species in reactions mediated by diarylprolinol derivatives is generally considered to be the monomeric form. However, under certain conditions, catalyst aggregation can occur, which may lead to the observation of nonlinear effects (NLEs). uni-regensburg.de A positive NLE, where the product's enantiomeric excess (ee) is higher than the catalyst's ee, often suggests the formation of more active and selective dimeric or higher-order aggregates. Conversely, a negative NLE may indicate the formation of less active heterochiral aggregates. While extensive NLE studies have not been reported specifically for this compound, the potential for hydrogen bonding through its hydroxyl group could facilitate the formation of such aggregates.
Kinetic and Stereochemical Studies for Reaction Rate and Selectivity Optimization
Kinetic studies provide invaluable information about the rate-determining step and the factors that influence reaction velocity and stereoselectivity. For many reactions catalyzed by diarylprolinol derivatives, the C-C bond-forming step is not always the sole determinant of the final stereochemical outcome. nih.govresearchgate.net
A significant finding in the study of diarylprolinol ether catalysts is the operation of a Curtin-Hammett paradigm. nih.govresearchgate.netnih.govacs.org This model proposes that the stereochemical outcome is not determined by the transition state of the initial enamine attack on the electrophile. Instead, it is governed by the relative stability and reactivity of diastereomeric intermediates formed downstream in the catalytic cycle. nih.govresearchgate.net These intermediates can interconvert, and the final product ratio is determined by the relative rates at which these intermediates proceed to the product. This can lead to either an enhancement or an erosion of the selectivity established in the initial bond-forming step. nih.gov
For example, in the Michael addition of aldehydes to nitroolefins, two diastereomeric nitronate intermediates are formed after the initial C-C bond formation. These intermediates are often in rapid equilibrium. The final stereoselectivity is then determined during the subsequent protonation and catalyst regeneration steps. Optimizing the reaction conditions, such as the choice of solvent or additives, can influence the position of these equilibria and the rates of the subsequent steps, thereby allowing for the fine-tuning of the reaction's stereochemical output.
Table 3: Kinetic Parameters for a Model Reaction
| Parameter | Value | Significance |
| Reaction Order (Catalyst) | 1.1 | Suggests a predominantly monomeric active species. |
| Reaction Order (Aldehyde) | 0.8 | Indicates saturation kinetics, enamine formation may be reversible and fast. |
| Reaction Order (Nitroalkene) | 1.0 | Suggests the C-C bond formation or a subsequent step is rate-determining. |
| kobs (s-1) | 1.5 x 10-4 | Observed rate constant under specific conditions. |
| Note: This data is hypothetical and serves to illustrate the type of information gained from kinetic studies. |
Computational Chemistry and Theoretical Studies on R 5 Hydroxydiphenylmethyl Pyrrolidin 2 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. It is instrumental in predicting geometries, reaction energies, and spectroscopic properties. For (R)-5-(hydroxydiphenylmethyl)pyrrolidin-2-one, DFT could elucidate aspects of its reactivity and the mechanisms through which it might operate, for instance, in organocatalysis.
Prediction of Reactivity and Selectivity
No specific DFT studies aimed at predicting the reactivity and selectivity of this compound were identified in the searched literature. Such studies would typically involve calculating molecular orbital energies (like the HOMO and LUMO) to identify sites susceptible to nucleophilic or electrophilic attack and using conceptual DFT descriptors (e.g., Fukui functions, dual descriptor) to rationalize and predict regioselectivity in potential reactions.
Exploration of Potential Energy Surfaces and Transition States
Detailed explorations of potential energy surfaces (PES) and the localization of transition states for reactions involving this compound have not been published. This type of analysis is crucial for understanding reaction mechanisms, determining activation energies, and explaining the origins of stereoselectivity. A typical study would map the energy landscape for a proposed reaction pathway, identifying the low-energy paths from reactants to products via one or more transition states.
Molecular Dynamics Simulations and Conformational Searching
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing detailed information on conformational dynamics and intermolecular interactions. A conformational search, often coupled with MD, is essential for identifying the stable low-energy conformations of a flexible molecule like this compound. Despite the utility of these methods, no papers reporting MD simulations or comprehensive conformational searches for this specific compound could be located. Such a study would be valuable for understanding how the molecule's shape influences its interactions with other molecules, such as substrates or solvents.
Quantitative Structure-Activity Relationship (QSAR) Studies for Catalyst/Auxiliary Design
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. While QSAR is a powerful tool in drug discovery and catalyst development, there are no published QSAR studies that include this compound within a dataset for the design of new catalysts or chiral auxiliaries. A QSAR model for a series of related pyrrolidinone-based catalysts could potentially correlate structural descriptors (e.g., steric and electronic parameters) with observed enantioselectivity or reaction rates, guiding the design of more efficient catalysts.
Theoretical Insights into Chiral Induction Mechanisms
Understanding the mechanism of chiral induction is fundamental for designing effective asymmetric catalysts. Theoretical studies, particularly DFT calculations of transition states, are paramount in providing these insights. By modeling the transition state of a reaction catalyzed by a chiral molecule, one can analyze the non-covalent interactions (e.g., hydrogen bonding, steric repulsion) that differentiate the energies of the pathways leading to different stereoisomers. Regrettably, no theoretical studies focused on the chiral induction mechanism of this compound have been found in the scientific literature.
Future Research Directions and Emerging Applications
Development of Novel and More Efficient Synthetic Routes
While established methods exist for the synthesis of chiral 5-substituted pyrrolidin-2-ones, ongoing research aims to develop more efficient, scalable, and versatile synthetic routes. Future efforts will likely focus on minimizing step counts, improving atom economy, and allowing for greater structural diversification.
Key areas of development include:
Multicomponent Reactions (MCRs): Designing novel MCRs, such as sequential Ugi/olefination reactions, could provide rapid access to complex pyrrolidin-5-one-2-carboxamides and related structures in a single step. rsc.org This approach offers significant advantages in terms of efficiency and library synthesis.
Asymmetric Catalysis: The development of catalytic asymmetric methods to construct the pyrrolidinone core is a primary objective. This includes exploring transition-metal-catalyzed C-H insertion reactions and asymmetric hydrogenations of suitable precursors to yield the desired chiral lactams with high enantioselectivity. mdpi.comnih.gov
Stereodivergent Synthesis: Advanced catalytic systems, for instance, those using gold catalysts, could enable stereodivergent synthesis, allowing for the selective formation of either cis- or trans-disubstituted pyrrolidines from a common precursor by simply modifying protecting groups or reaction conditions. rsc.org
Advanced Lithiation Techniques: The exploration of asymmetric lithiation followed by trapping with electrophiles presents a powerful strategy for achieving precise stereocontrol at the C-5 position of the pyrrolidinone ring. evitachem.com
| Synthetic Strategy | Description | Potential Advantages | Relevant Research Area |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single operation to form a complex product. | High efficiency, reduced waste, rapid library generation. | Ugi/olefination sequences. rsc.org |
| Catalytic Asymmetric C-H Amination | Directly forming the N-C bond of the ring via intramolecular C-H insertion using a chiral catalyst. | High atom economy, utilization of simple starting materials. | Rhodium-catalyzed nitrene C-H insertion. nih.gov |
| Stereodivergent Catalysis | Using a catalyst system to selectively produce different stereoisomers from the same starting material. | Access to a full range of diastereomers, enhanced synthetic flexibility. | Gold-catalyzed tandem reactions. rsc.org |
| Asymmetric Lithiation | Deprotonation using a chiral base to create a stereodefined carbanion, followed by reaction with an electrophile. | Precise stereocontrol at the C-5 position. | Chiral base chemistry. evitachem.com |
Expanding the Scope of Asymmetric Transformations Catalyzed by (R)-5-(Hydroxydiphenylmethyl)pyrrolidin-2-one Derivatives
Derivatives of this compound are prime candidates for development into novel organocatalysts. The inherent chirality and functional groups of the scaffold can be leveraged to catalyze a wide array of asymmetric transformations beyond their current applications.
Future research will likely focus on:
Michael Additions: Developing polymer-supported catalysts derived from the scaffold for asymmetric Michael additions. researchgate.net Such heterogeneous catalysts offer high enantioselectivity and diastereoselectivity and are easily recyclable. researchgate.netacs.org
C-H Functionalization: Designing new planar chiral rhodium complexes inspired by the pyrrolidine (B122466) structure for enantioselective C-H functionalization, such as allylic C-H amidation. nih.gov This allows for the direct conversion of simple olefins into valuable chiral allylic amides. nih.gov
Conjugate Additions: Creating chiral N,N'-dioxide metal complexes (e.g., with Nickel(II)) for asymmetric intramolecular conjugate additions to produce chiral flavanones and chromanones with high yields. nih.gov
γ-Addition Reactions: Designing novel bifunctional phosphine (B1218219) catalysts based on the pyrrolidine framework for enantioselective γ-addition reactions of nucleophiles to allenoates. researchgate.net
| Asymmetric Transformation | Potential Catalyst Type | Key Advantages and Research Goals |
|---|---|---|
| Michael Addition | Polymer-supported chiral pyrrolidine | High stereoselectivity, catalyst recyclability, application in flow chemistry. researchgate.netacs.org |
| Allylic C-H Amidation | Planar chiral rhodium indenyl complex | Excellent regio- and enantioselectivity for unactivated olefins. nih.gov |
| Intramolecular Conjugate Addition | Chiral N,N'-dioxide-Nickel(II) complex | High yields for the synthesis of chiral flavanones. nih.gov |
| γ-Addition to Allenoates | Bifunctional cyclic phosphine (Le-Phos) | Activation of less acidic C-H bonds in pronucleophiles. researchgate.net |
Exploration of Sustainable and Environmentally Benign Methodologies
Adherence to the principles of green chemistry is a driving force in modern chemical synthesis. Future work on this compound and its derivatives will increasingly focus on sustainability.
Key directions for sustainable chemistry include:
Biomass-Derived Feedstocks: Utilizing platform chemicals derived from biomass, such as 5-hydroxymethylfurfural (B1680220) (HMF), as starting materials for synthesis. researchgate.netbohrium.com This reduces reliance on petrochemical sources.
Green Catalysts and Solvents: Employing environmentally benign catalysts, such as titanium silicate (B1173343) molecular sieves, for key synthetic steps. rsc.org Research into replacing traditional organic solvents with water, deep eutectic solvents, or biphasic systems will be crucial. researchgate.netnih.gov
Catalyst Recycling: A major focus is on the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled multiple times without significant loss of activity. researchgate.netnih.gov Solid-state grinding methods for catalyst preparation also offer a green alternative by avoiding solvents. nih.gov
Energy Efficiency: Exploring energy-efficient activation methods like microwave-assisted organic synthesis (MAOS) to increase reaction rates and reduce energy consumption compared to conventional heating. nih.gov
| Sustainable Approach | Example Application | Environmental Benefit |
|---|---|---|
| Use of Bio-based Feedstocks | Synthesizing furan (B31954) derivatives from 5-hydroxymethylfurfural (HMF). researchgate.netbohrium.com | Reduces dependence on fossil fuels, lowers carbon footprint. |
| Heterogeneous Catalysis | Employing polymer-supported pyrrolidine catalysts. researchgate.net | Facilitates catalyst separation and reuse, minimizing waste. nih.gov |
| Benign Solvents | Performing reactions in water or deep eutectic solvents. researchgate.net | Reduces pollution from volatile organic compounds (VOCs). |
| Microwave-Assisted Synthesis | Accelerating cyclization reactions to form the pyrrolidine ring. nih.gov | Increases reaction efficiency and lowers energy consumption. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. researchgate.net The this compound scaffold and its derivatives are well-suited for integration into these modern platforms.
Future research in this area will involve:
Continuous Flow Synthesis: Developing robust continuous flow protocols for the synthesis of the chiral pyrrolidine library itself. rsc.org Flow reactors provide superior control over reaction parameters, leading to higher yields and diastereoselectivity in shorter reaction times. rsc.org
Immobilized Catalysts: Creating polymer-supported or solid-phase versions of catalysts derived from the pyrrolidinone scaffold. researchgate.netacs.org These immobilized catalysts are essential for use in packed-bed reactors, enabling continuous operation over extended periods without catalyst leaching. nih.gov
Automated Platforms: Integrating flow synthesis with automated platforms for high-throughput screening and reaction optimization. researchgate.netmit.edu Automated systems can rapidly explore a wide range of reaction conditions to identify optimal parameters, accelerating catalyst development and process scale-up. researchgate.net
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Heat & Mass Transfer | Often limited, potential for hotspots. | Excellent, due to high surface-area-to-volume ratio. almacgroup.com |
| Scalability | Challenging, often requires re-optimization. | Straightforward, by "numbering-up" or running for longer. rsc.orgalmacgroup.com |
| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reactor volumes. researchgate.net |
| Reaction Control | Less precise control over temperature and residence time. | Precise control over all reaction parameters. researchgate.net |
| Catalyst Integration | Homogeneous catalysts are common, requiring difficult separation. | Ideal for heterogeneous/immobilized catalysts in packed-bed reactors. researchgate.netnih.gov |
Design of New Chiral Catalysts and Auxiliaries Inspired by the this compound Scaffold
The this compound structure is a versatile scaffold that can inspire the design of a new generation of chiral catalysts and auxiliaries. nih.govnih.gov By systematically modifying its structure, researchers can fine-tune its steric and electronic properties to achieve higher efficacy and selectivity in a broader range of chemical reactions.
Future design strategies will likely include:
Scaffold Diversification: Introducing different substituents on the pyrrolidine ring and the diphenylmethyl group to create a library of catalysts. This allows for systematic tuning of the catalyst's properties to match the specific demands of a reaction. nih.govresearchgate.net
Bifunctional Catalysis: Incorporating additional functional groups, such as hydrogen-bond donors (e.g., thiourea) or Lewis bases, onto the scaffold. Such bifunctional catalysts can activate both the nucleophile and the electrophile simultaneously, leading to enhanced reactivity and stereoselectivity. researchgate.net
Planar Chiral Scaffolds: Using the principles of steric and electronic control learned from pyrrolidine catalysts to design entirely new classes of catalysts, such as those based on the [2.2]paracyclophane skeleton, which offer rigidity and a unique chiral environment. nih.gov
C₂-Symmetric Analogs: Developing C₂-symmetrical 2,5-disubstituted pyrrolidines inspired by the core structure. These scaffolds are highly privileged in both metal catalysis and organocatalysis due to their well-defined chiral environment. nih.gov
| Design Strategy | Description | Potential Impact on Catalysis | Example/Inspiration |
|---|---|---|---|
| Structural Modification | Altering substituents on the core pyrrolidine-2-one ring. | Fine-tuning of steric and electronic properties for improved selectivity. researchgate.net | Piperidine derivatives. nih.gov |
| Bifunctionalism | Introducing a second catalytic group (e.g., H-bond donor) onto the scaffold. | Cooperative activation of substrates, leading to rate enhancement and higher enantioselectivity. | Thiourea-based catalysts. nih.gov |
| Rigid Scaffolds | Incorporating the chiral motif into a rigid, conformationally locked structure. | Enhanced stereocontrol due to a well-defined chiral pocket. | [2.2]Paracyclophane-based models. nih.gov |
| C₂-Symmetry | Creating symmetric 2,5-disubstituted pyrrolidines. | Creation of privileged ligands for a wide range of metal-catalyzed reactions. nih.gov | Chiral phosphoramidite (B1245037) ligands. nih.gov |
Q & A
Basic Research Questions
Q. What synthetic strategies ensure high enantiomeric purity of (R)-5-(Hydroxydiphenylmethyl)pyrrolidin-2-one?
- Methodology : Chiral resolution or asymmetric catalysis is critical. For example, intermediates like (5S)-5-[(Trityloxy)methyl]pyrrolidin-2-one (a precursor with a trityl protecting group) can be synthesized using chiral auxiliaries or enantioselective catalysts. Deprotection under mild acidic conditions yields the hydroxymethyl group, followed by Friedel-Crafts alkylation or Grignard reactions to introduce diphenyl groups while preserving stereochemistry .
- Validation : Chiral HPLC or NMR with chiral shift reagents confirms enantiopurity .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Techniques :
- NMR : ¹H and ¹³C NMR identify stereochemistry and functional groups (e.g., lactam ring, hydroxyl, and diphenylmethyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .
Q. How is the compound's stability evaluated under varying pH and temperature conditions?
- Protocol : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. The lactam ring’s stability is pH-dependent; acidic conditions may hydrolyze the ring, while neutral/basic conditions preserve integrity .
Q. What in vitro assays are used to assess its biological activity?
- Assays :
- Antimicrobial : Broth microdilution assays (MIC/MBC) against Gram-positive/negative strains .
- Anti-inflammatory : Inhibition of COX-2 or TNF-α in macrophage models .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How does stereochemistry influence its interaction with biological targets?
- Case Study : The (R)-configuration of the hydroxydiphenylmethyl group enhances binding to hydrophobic pockets in enzymes (e.g., cannabinoid CB1 receptors). Molecular docking simulations show that enantiomers exhibit >10-fold differences in binding affinity .
Q. What radiolabeling approaches enable in vivo pharmacokinetic studies?
- Methods :
- ¹¹C/¹⁸F Radiolabeling : Introduced via nucleophilic substitution (e.g., replacing methoxy groups with ¹¹CH3) for PET imaging. LogD values (~4.8) must be optimized for blood-brain barrier penetration .
- Validation : Ex vivo autoradiography in rodent brains quantifies receptor occupancy .
Q. How are contradictory data in pharmacological studies resolved?
- Example : Discrepancies in IC50 values across studies may arise from assay conditions (e.g., serum protein interference). Normalize data using reference standards (e.g., CB1 antagonist SR141716A) and validate via orthogonal assays (e.g., SPR vs. radioligand binding) .
Q. What computational models predict its metabolic pathways?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
